N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d]thiazole-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of an oxazolo[5,4-b]pyridine core fused with a benzo[d]thiazole moiety, making it a valuable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide to form the oxazolo[5,4-b]pyridine core . This intermediate is then subjected to further reactions to introduce the benzo[d]thiazole moiety, often through nucleophilic substitution reactions with various amines and cyclic amides .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d]thiazole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways, ultimately resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolo[5,4-b]pyridine and benzo[d]thiazole derivatives, such as:
- 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridine
- Various substituted oxazolo[5,4-b]pyridines and benzo[d]thiazoles
Uniqueness
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d]thiazole-2-carboxamide stands out due to its specific combination of structural features, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c1-12-15(23-18(26)21-25-14-9-5-6-10-17(14)28-21)11-16-20(22-12)27-19(24-16)13-7-3-2-4-8-13/h2-11H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJUYLKQDHGPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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